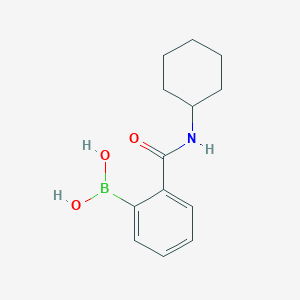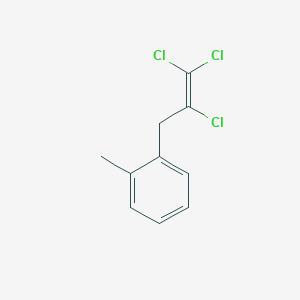![molecular formula C8H9F3 B14749349 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 445-20-5](/img/structure/B14749349.png)
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene is a chemical compound characterized by a bicyclic structure with a trifluoromethyl group attached to the fifth carbon. This compound is part of the norbornene family, known for its unique reactivity and stability. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclic compound. For instance, the reaction of cyclopentadiene with trifluoromethyl-substituted alkenes can produce this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metals, can enhance the reaction efficiency and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Addition Reactions: The double bond in the bicyclic structure makes it susceptible to addition reactions, such as hydrogenation and halogenation.
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst to add hydrogen across the double bond.
Halogenation: Reacting with halogens like chlorine or bromine to form dihalogenated products.
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrogenation: Produces 5-(Trifluoromethyl)bicyclo[2.2.1]heptane.
Halogenation: Yields dihalogenated derivatives.
Oxidation: Forms epoxides or diols depending on the conditions.
Reduction: Results in partially or fully reduced bicyclic compounds.
科学的研究の応用
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bond and trifluoromethyl group. The compound can undergo cycloaddition reactions, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins.
類似化合物との比較
Similar Compounds
- 5-Norbornene-2-carboxaldehyde
- 5-Norbornene-2-endo-acetic acid
- 5,6-Bis(trifluoromethyl)bicyclo[2.2.1]hept-2-ene
Uniqueness
5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its stability compared to other norbornene derivatives. The trifluoromethyl group also increases the compound’s potential for applications in medicinal chemistry and materials science.
特性
CAS番号 |
445-20-5 |
|---|---|
分子式 |
C8H9F3 |
分子量 |
162.15 g/mol |
IUPAC名 |
5-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C8H9F3/c9-8(10,11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChIキー |
PBNBTJLQHASCPE-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)




![Cyclopenta[b]pyran](/img/structure/B14749333.png)




